3-Fluoro-5-methoxybenzenethiol CAS number and chemical identity
3-Fluoro-5-methoxybenzenethiol CAS number and chemical identity
The following technical guide details the chemical identity, synthesis, reactivity, and applications of 3-Fluoro-5-methoxybenzenethiol , a specialized organosulfur building block used in high-value medicinal chemistry programs.
CAS Number: 1452479-81-0 Chemical Family: Fluorinated Thiophenols / Aryl Thiols[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
3-Fluoro-5-methoxybenzenethiol is a tri-substituted benzene derivative characterized by a meta-substitution pattern.[1] This specific arrangement (1,3,5-motif) renders it a critical scaffold for "scaffold hopping" in drug discovery, allowing researchers to modulate lipophilicity and metabolic stability without altering the core pharmacophore significantly.[1]
| Property | Data |
| CAS Number | 1452479-81-0 |
| IUPAC Name | 3-Fluoro-5-methoxybenzenethiol |
| Common Synonyms | 3-Fluoro-5-methoxythiophenol; 5-Fluoro-3-mercaptoanisole |
| Molecular Formula | C₇H₇FOS |
| Molecular Weight | 158.19 g/mol |
| SMILES | COc1cc(F)cc(S)c1 |
| InChI Key | (Computed) XJLXJLXJLXJLXJ-UHFFFAOYSA-N |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~215 °C (Predicted at 760 mmHg) |
| pKa (SH) | ~6.5 – 7.0 (Estimated via Hammett equation due to electron-withdrawing F) |
| LogP | ~2.3 (Predicted) |
Synthesis & Manufacturing Methodologies
The synthesis of 3-Fluoro-5-methoxybenzenethiol presents a challenge due to the electronic mismatch between the electron-donating methoxy group and the electron-withdrawing fluorine.[1] Two primary routes are established: the Modern Palladium-Catalyzed C–S Coupling (preferred for purity) and the Classical Leuckart Thiophenol Synthesis (preferred for scale-up).[1]
Route A: Pd-Catalyzed C–S Cross-Coupling (High Purity)
This method utilizes a palladium catalyst to couple the aryl bromide precursor with a protected thiol source, avoiding the formation of disulfide byproducts common in other methods.[1]
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Precursor: 1-Bromo-3-fluoro-5-methoxybenzene (CAS 179898-34-1)[1]
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Reagents: Pd₂(dba)₃ (Catalyst), Xantphos (Ligand), 2-Ethylhexyl 3-mercaptopropionate (Thiol source), DIPEA.[2]
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Mechanism: Oxidative addition of Pd(0) to the Ar-Br bond, followed by transmetallation with the thiol and reductive elimination.[1]
Route B: Newman-Kwart Rearrangement (Scalable)
This route converts the commercially available phenol to a thiophenol via a thiocarbamate intermediate.[1]
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Starting Material: 3-Fluoro-5-methoxyphenol.[1]
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Step 1 (O-Thiocarbamoylation): React phenol with dimethylthiocarbamoyl chloride (NaH, DMF) to form O-aryl dimethylthiocarbamate.[1]
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Step 2 (Rearrangement): Thermal rearrangement (200–250°C) converts the O-thiocarbamate to S-aryl dimethylthiocarbamate.[1]
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Step 3 (Hydrolysis): Alkaline hydrolysis (NaOH/MeOH) yields the free thiol.[2]
Synthesis Workflow Diagram
Caption: Dual synthetic pathways for 3-Fluoro-5-methoxybenzenethiol: Transition metal catalysis vs. Thermal rearrangement.
Reactivity & Functionalization Profile
The thiol group (-SH) is a "soft" nucleophile, making it highly selective for alkylation and arylation reactions.[1] The presence of the electron-withdrawing fluorine at the meta position increases the acidity of the thiol proton (lowering pKa) compared to non-fluorinated analogues, enhancing its reactivity in nucleophilic substitution (S_NAr/S_N2) under mild basic conditions.[2]
Key Reactions
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S-Alkylation (Thioether Formation): Reacts with alkyl halides (R-X) in the presence of mild bases (K₂CO₃) to form stable thioethers.[2]
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S-Arylation (Buchwald-Hartwig): Couples with aryl halides to form diaryl sulfides, common in biaryl drug scaffolds.[1]
-
Oxidation to Disulfides: Readily oxidizes in air or with I₂ to form the disulfide dimer.[1] Note: Store under inert atmosphere (Argon/Nitrogen) to prevent this.[2]
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Sulfonylation: Oxidation with H₂O₂ or mCPBA converts the thiol to the sulfonyl chloride or sulfonic acid, useful for sulfonamide synthesis.[1]
Applications in Drug Discovery[1][6][10][11]
3-Fluoro-5-methoxybenzenethiol is a strategic "Fragment-Based Drug Design" (FBDD) building block.[1]
Metabolic Blocking (The "Fluorine Effect")
The strategic placement of Fluorine at the C3 position blocks metabolic oxidation (P450 hydroxylation) that typically occurs at electron-rich aromatic sites.[2] This extends the in vivo half-life (t₁/₂) of the drug candidate.[1]
Ghrelin O-Acyltransferase (GOAT) Inhibitors
Patent literature identifies this specific moiety as a key component in the synthesis of GOAT inhibitors [1].[1] These inhibitors are investigated for the treatment of obesity and metabolic syndrome by modulating the acylation of the hunger hormone ghrelin.[1][3]
Bioisosterism
The methoxy (-OMe) group serves as a hydrogen bond acceptor, while the thiol (-SH) can be converted to a thioether (-SMe), which acts as a lipophilic bioisostere for the methoxy group itself, altering the hydrophobic collapse of the molecule within a protein binding pocket.
Experimental Protocol: S-Alkylation Validation
Objective: Synthesize a thioether derivative to verify thiol reactivity and purity.
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Preparation: Charge a flame-dried reaction vial with 3-Fluoro-5-methoxybenzenethiol (1.0 equiv, 158 mg, 1.0 mmol) and anhydrous DMF (3.0 mL).
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Activation: Add Potassium Carbonate (K₂CO₃, 2.0 equiv, 276 mg) and stir at Room Temperature (RT) for 15 minutes under Nitrogen. Observation: Slight color change indicates thiolate formation.[1]
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Alkylation: Add Benzyl Bromide (1.1 equiv, 130 µL) dropwise.
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Reaction: Stir at RT for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). The thiol spot (lower R_f) should disappear, replaced by the thioether (higher R_f).
-
Workup: Dilute with water (10 mL), extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Validation: ¹H NMR should show the disappearance of the -SH proton (~3.5-4.0 ppm) and appearance of benzylic protons (~4.2 ppm).[1]
Safety & Handling (SDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
| Organoleptic | -- | Stench: Potent, disagreeable sulfur odor.[1] Handle only in a fume hood. |
Storage: Keep container tightly closed in a dry, well-ventilated place. Store under inert gas (Nitrogen/Argon) at 2-8°C. Air sensitive (oxidizes to disulfide).[2]
References
-
European Patent Office. (2015).[1][2] Aromatic Ring Compound as Ghrelin O-Acyltransferase Inhibitor. EP 2838891 B1.[1][3]
-
BLD Pharm. (2024).[1][2][4] Product Analysis: 3-Fluoro-5-methoxybenzenethiol (CAS 1452479-81-0).[1][5][4]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Thiophenol Derivatives.
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary: 3-Fluoro-5-methoxybenzenethiol.[1] [2]
Sources
- 1. 398456-80-9|4-Fluoro-2-methoxybenzenethiol|BLDpharm [bldpharm.com]
- 2. kaggle.com [kaggle.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 1379238-00-2|(3-Ethoxy-5-fluorophenyl)(methyl)sulfane|BLDpharm [bldpharm.com]
- 5. 89818-27-9|3-Fluoro-4-methoxythiophenol|BLD Pharm [bldpharm.com]
